5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one
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Overview
Description
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
The synthesis of 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of various substituted derivatives.
Coupling reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or copper, and bases like potassium carbonate.
Scientific Research Applications
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential antiviral, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one include other halogenated pyrimidines and heterocyclic compounds with similar substitution patterns. Some examples are:
4-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-2-one: Similar structure with a different position of the bromine atom.
5-Chloro-3-[(4-bromo-2-fluorophenyl)methyl]pyrimidin-4-one: Similar structure with chlorine and bromine atoms interchanged.
5-Fluoro-3-[(4-chloro-2-bromophenyl)methyl]pyrimidin-4-one: Similar structure with fluorine and bromine atoms interchanged.
Properties
Molecular Formula |
C11H7BrClFN2O |
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Molecular Weight |
317.54 g/mol |
IUPAC Name |
5-bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C11H7BrClFN2O/c12-9-4-15-6-16(11(9)17)5-7-1-2-8(13)3-10(7)14/h1-4,6H,5H2 |
InChI Key |
XQIPLZRKEZYULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CN2C=NC=C(C2=O)Br |
Origin of Product |
United States |
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